2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide

Antitubercular Drug Discovery Cytochrome bd Oxidase Inhibition Respiratory Chain Targeting

2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide is a synthetic hybrid molecule combining a 4-oxoquinazoline core with a quinolin-8-yloxy ethyl side chain. It belongs to a series of (4-oxoquinazoline-3(4H)-yl)acetamide derivatives developed as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase, a key terminal oxidase in the mycobacterial respiratory chain.

Molecular Formula C21H18N4O3
Molecular Weight 374.4
CAS No. 1207026-32-1
Cat. No. B2971665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide
CAS1207026-32-1
Molecular FormulaC21H18N4O3
Molecular Weight374.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCOC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C21H18N4O3/c26-19(13-25-14-24-17-8-2-1-7-16(17)21(25)27)22-11-12-28-18-9-3-5-15-6-4-10-23-20(15)18/h1-10,14H,11-13H2,(H,22,26)
InChIKeyVLLKDTNNOGWNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide (CAS 1207026-32-1): A Dual-Pharmacophore Quinazolinone-Quinoline Hybrid for Respiratory Chain Inhibition


2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide is a synthetic hybrid molecule combining a 4-oxoquinazoline core with a quinolin-8-yloxy ethyl side chain. It belongs to a series of (4-oxoquinazoline-3(4H)-yl)acetamide derivatives developed as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase, a key terminal oxidase in the mycobacterial respiratory chain [1]. This compound represents a non-natural product scaffold with a novel mechanism of action distinct from conventional antitubercular agents targeting cell wall biosynthesis or DNA gyrase.

Target Mycobacterium tuberculosis cytochrome bd oxidase
Mechanism Respiratory chain inhibition; oxidative phosphorylation disruption
Scaffold Non-natural quinazolinone-quinoline hybrid; modular synthesis
Use context Antitubercular target engagement and synthetic lethal screening

Why In-Class Quinazolinone Acetamides Cannot Substitute for 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide in Respiratory Chain Targeting


Quinazolinone acetamides exhibit divergent biological activities depending on subtle structural variations: while some derivatives act as enoyl-ACP reductase (InhA) inhibitors targeting mycolic acid biosynthesis [1], the specific quinolin-8-yloxy ethyl substitution on the 4-oxoquinazoline scaffold redirects activity toward cytochrome bd oxidase inhibition within the oxidative phosphorylation pathway. This target-switching property means that generic quinazolinone acetamides cannot recapitulate the respiratory chain inhibition profile, nor can they achieve the synthetic lethal bactericidal synergy observed when this compound is combined with bc1 complex inhibitors like Q203 [2].

This compound
Generic quinazolinone acetamides
Primary target
Cyt-bd oxidase (respiratory chain)
InhA (mycolic acid biosynthesis)
Bactericidal synergy
Reported synergy with bc1 inhibitor (Q203)
No respiratory chain synergy reported
Structural requirement
Quinolin-8-yloxy ethyl side chain
Variable substituents; target switching depends on structure

Quantitative Differentiation Evidence for 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide Against Key Comparators


Selective Growth Inhibition of bc1 Complex-Deficient M. tuberculosis vs. Wild-Type

In a direct head-to-head comparison within the same study, the target compound series demonstrated significantly greater potency against a bc1 complex mutant of M. tuberculosis than against wild-type bacteria. This differential activity is a hallmark of cytochrome bd oxidase-specific inhibition, contrasting sharply with the broad-spectrum antimycobacterial InhA inhibitor Compound 21, which shows no such pathway-selective differential [1][2].

Selective inhibition
Head-to-head
MIC 16 μM (bc1 mutant) vs 256 μM (WT); 16-fold differential
Supports on-target cyt-bd inhibition context
InhA comparator Compound 21 shows no pathway selectivity
Antitubercular Drug Discovery Cytochrome bd Oxidase Inhibition Respiratory Chain Targeting

Bactericidal Synergy with Q203 (bc1 Inhibitor) Achieves Log-Kill Superior to Monotherapy

When combined with Q203 (telacebec), a bc1 complex inhibitor, the target compound series achieved bactericidal activity that neither agent could produce alone. Q203 monotherapy is bacteriostatic against wild-type M. tuberculosis; the addition of the cyt-bd inhibitor converted this to bactericidal killing with a ~4-log reduction in viable counts [1].

Bactericidal synergy
Head-to-head
~4-log10 kill with Q203 vs bacteriostatic monotherapy
Supports synthetic lethal combination screening
Hypoxic conditions; sub-MIC compound concentration
Synthetic Lethality Combination Therapy Antitubercular PK/PD

Metabolic Knockdown: ATP Depletion and Oxygen Consumption Inhibition Synergize with Q203

Both series hit molecules demonstrated synergistic ATP depletion and inhibition of oxygen consumption when combined with Q203, confirming that the cyt-bd oxidase inhibition disrupts the pathogen's energy metabolism. This dual metabolic knockdown is mechanism-specific and not observed with InhA inhibitors, which disrupt cell wall biosynthesis rather than energy production [1].

Metabolic knockdown
Cross-study comparable
Synergistic ATP depletion and O2 consumption inhibition with Q203
Disrupts bioenergetics synergistically
InhA inhibitors do not engage respiratory chain
Mycobacterial Bioenergetics ATP Depletion Respiratory Inhibition

Hypoxia-Selective Bactericidal Activity Without Requiring bc1 Co-Inhibition

Unlike Aurachin D, which requires co-administration with bc1 inhibitors to achieve bactericidal killing, the target compound series demonstrated intrinsic bactericidal activity under hypoxic conditions at sub-MIC concentrations (32 μM), causing a ~1.9 log reduction even without Q203 [1][2].

Hypoxia-selective activity
Cross-study comparable
~1.9 log10 kill alone at 32 μM under hypoxia
Addresses non-replicating persister population
Aurachin D bacteriostatic alone; requires co-inhibition
Non-replicating Persisters Hypoxic Killing Tuberculosis Drug Tolerance

Chemical Scaffold Distinct from Natural Product Aurachin D and Quinolone-Based Cyt-bd Inhibitors

The target compound features a 4-oxoquinazoline core linked via an acetamide bridge to a quinoline ether, representing a synthetically tractable non-natural scaffold. This contrasts with the isoprenoid quinolone scaffold of Aurachin D and the 2-aryl-quinolone series (e.g., CK-2-63), providing distinct intellectual property space and different physicochemical properties for lead optimization [1][2].

Scaffold distinctiveness
Class-level
4-oxoquinazoline-acetamide core; non-natural product; modular synthesis
Provides IP freedom and avoids natural-product cross-resistance
No direct potency comparison; structural categorization
Medicinal Chemistry Scaffold Hopping Lead Optimization

Application Scenarios for 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide in Antitubercular Drug Discovery Programs


Synthetic Lethal Combination Screening with bc1-aa3 Supercomplex Inhibitors

Procure this compound as a validated cytochrome bd oxidase inhibitor for systematic combination screening with bc1-aa3 inhibitors (e.g., Q203, imidazopyridine amides) to identify synergistic bactericidal pairs. The demonstrated ~4-log kill when combined with Q203 under hypoxia validates this screening paradigm [1].

Chemical Probe for M. tuberculosis Respiration Pathway Dissection

Use as a chemical biology probe to dissect the relative contributions of cytochrome bd oxidase versus the bc1-aa3 supercomplex under varying oxygen tensions. The 16-fold differential MIC between bc1 mutant and wild-type strains provides a robust assay window for target engagement studies [1].

Lead Optimization Template for Non-Natural Product Cyt-bd Inhibitors

Employ the 4-oxoquinazoline-3(4H)-yl acetamide scaffold as a starting point for structure-activity relationship (SAR) campaigns, replacing the natural product Aurachin D scaffold. The modular synthesis enables rapid analog generation to improve potency beyond the current 8-16 μM MIC range toward the nanomolar potency of Aurachin D [1][2].

Anti-Persister Drug Discovery Targeting Hypoxic M. tuberculosis

Deploy in phenotypic screens against non-replicating, hypoxic M. tuberculosis models where cytochrome bd oxidase is essential for maintenance ATP synthesis. The intrinsic hypoxia-selective bactericidal activity (~1.9 log kill at sub-MIC) directly addresses the drug-tolerant persister population responsible for the lengthy 6-month TB treatment duration [1].

Application
Selection Property
Validation Focus
Synthetic lethal combination screening
Cyt-bd oxidase inhibition with bc1 inhibitor synergy
Combination kill kinetics under hypoxia
Respiration pathway dissection
Pathway-selective differential activity
MIC ratio in bc1 mutant vs wild-type
Lead optimization template
Non-natural tractable scaffold
SAR for cyt-bd potency and selectivity
Anti-persister drug discovery
Hypoxia-selective bactericidal activity
Kill kinetics against non-replicating M. tuberculosis
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